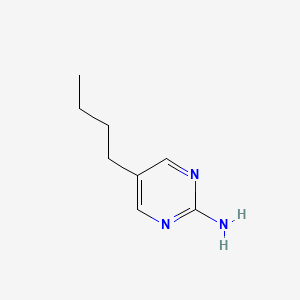

2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid

Overview

Description

2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid (abbreviated as 2-DMT-1,3-TCA) is an organic compound belonging to the thiazole carboxylic acid family. It is an important intermediate in the synthesis of various organic compounds and has been extensively studied in recent years due to its wide range of applications in organic chemistry.

Scientific Research Applications

Organic Synthesis and Protective Groups

- The 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group for carboxylic acids. This method allows for the direct photolysis of various 2,5-dimethylphenacyl esters, leading to the formation of corresponding carboxylic acids in almost quantitative yields, without the necessity of introducing a photosensitizer (Klan, Zabadal, & Heger, 2000).

Heterocyclic Chemistry

- A series of transformations of 5-arylisoxazole-3-carboxylic acids, including those with a 2,5-dimethylphenyl group, have been shown to undergo rearrangement to form 3,4-substituted 1,2,5-oxadiazoles. This process highlights the versatility of these compounds in synthesizing complex heterocyclic structures (V. Potkin et al., 2012).

Synthesis of Thiazole Derivatives

- The development of synthetic methods for thiazolo[5,4-d]-thiazole derivatives and 2-thioxo-1,3-thiazolidine-4-carboxylates from 2-isothiocyanatocarboxylic esters illustrates the chemical diversity achievable with compounds related to 2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid. These reactions involve oxidative dimerization and soft enolization techniques (D. Cież & J. Kalinowska‐Tłuścik, 2012).

Metal-Organic Frameworks (MOFs) for Sensing

- Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed for luminescence sensing of benzaldehyde and its derivatives. These frameworks exhibit selective sensitivity and potential application as fluorescence sensors (B. Shi et al., 2015).

Constrained Heterocyclic γ-Amino Acids

- 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) are highlighted as a new class of constrained heterocyclic γ-amino acids valuable for mimicking secondary structures of proteins. A short and versatile chemical route to these compounds has been developed, demonstrating the utility of cross-Claisen condensations (L. Mathieu et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with various receptors in the central nervous system .

Mode of Action

Related compounds have been shown to interact with receptors in the central nervous system, leading to various physiological effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including those involving neurotransmitters .

Pharmacokinetics

Related compounds have been found to be volatile and almost insoluble in water .

Result of Action

Related compounds have been found to cause a variety of effects, including overexcitation and paralysis in insects .

Action Environment

Related compounds have been found to be volatile and almost insoluble in water, suggesting that they may be influenced by environmental conditions such as temperature and humidity .

properties

IUPAC Name |

2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-7-3-4-9(8(2)5-7)11-13-6-10(16-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAQHESOPWLQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=C(S2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

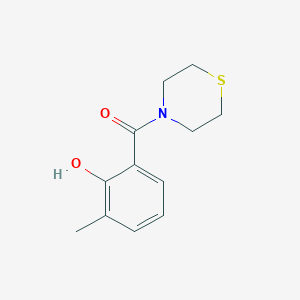

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)

![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)

![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)

![(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437947.png)

![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)